molecular formula C13H23NO4 B2472517 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid CAS No. 1536937-34-4

1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid

Cat. No.: B2472517
CAS No.: 1536937-34-4
M. Wt: 257.33
InChI Key: ANRSMHSVTLETFB-UHFFFAOYSA-N
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Description

1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in the field of peptide synthesis and other areas of organic chemistry.

Mechanism of Action

Target of Action

It’s known that this compound is a tert-butoxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that this compound may interact with peptide or protein targets .

Mode of Action

The compound, being a Boc-protected amino acid, primarily acts as a building block in peptide synthesis . The Boc group serves as a protective group for the amino function during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent peptide bond formation .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides . The Boc-protected amino acid is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields .

Pharmacokinetics

As a boc-protected amino acid, its bioavailability would be influenced by factors such as its stability under physiological conditions, its solubility in biological fluids, and its resistance to metabolic degradation .

Result of Action

The primary result of the action of this compound is the formation of dipeptides . Dipeptides are small proteins that can have various biological activities depending on their amino acid composition. They can serve as precursors for larger proteins or act as signaling molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Boc group’s stability can be affected by the pH of the environment, with acidic conditions favoring its removal . Additionally, the compound’s solubility can vary depending on the solvent used, which can impact its reactivity and efficacy in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid typically involves the reaction of 2,2-dimethylcyclopentanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .

Industrial Production Methods: Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 1-((Tert-butoxycarbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid is unique due to its specific structure, which combines the Boc-protected amino group with a cyclopentanecarboxylic acid moiety. This combination provides distinct reactivity and stability characteristics, making it valuable in specialized synthetic applications .

Properties

IUPAC Name

2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-13(9(15)16)8-6-7-12(13,4)5/h6-8H2,1-5H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRSMHSVTLETFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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